3-(3-Phenylpropyl)azetidin-3-ol
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Overview
Description
Preparation Methods
The synthesis of 3-(3-Phenylpropyl)azetidin-3-ol can be achieved through several routes. One common method involves the ring-opening polymerization of azetidine monomers . This process can be carried out using either cationic or anionic polymerization mechanisms . Another approach involves the use of catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions . Industrial production methods typically involve bulk manufacturing and custom synthesis .
Chemical Reactions Analysis
3-(3-Phenylpropyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts, acids, and bases . For example, hydrogenolysis using 10% palladium on carbon in methanol can yield (2S,3R)-2-(®-1,2-dihydroxyethyl)azetidin-3-ol . Another reaction involves oxidative cleavage with sodium metaperiodate to produce dialdehydes .
Scientific Research Applications
3-(3-Phenylpropyl)azetidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of polyamines through ring-opening polymerization . In biology and medicine, azetidines are explored for their potential as amino acid surrogates and their role in peptidomimetic and nucleic acid chemistry . Additionally, they have applications in catalytic processes and as heterocyclic synthons . The compound’s antibacterial and antimicrobial properties make it useful in developing coatings and materials for CO2 adsorption and non-viral gene transfection .
Mechanism of Action
The mechanism of action of 3-(3-Phenylpropyl)azetidin-3-ol involves its reactivity under dual palladium and acid catalysis . The compound undergoes a domino process that includes Heck arylation of alkenes, acid-catalyzed transposition of allylic alcohols, and ring opening by an internal hydroxyl group . This process leads to the formation of valuable heterocycles such as dihydrofurans .
Comparison with Similar Compounds
3-(3-Phenylpropyl)azetidin-3-ol can be compared with other azetidines and aziridines . Similar compounds include 3-vinylazetidin-3-ols and 3-vinyloxetan-3-ols . These compounds share the strained four-membered ring structure but differ in their substituents and reactivity . The unique reactivity of this compound under dual catalysis distinguishes it from other azetidines .
Properties
IUPAC Name |
3-(3-phenylpropyl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(9-13-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACKFRJIGGDGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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